

Structural Confirmation of 2-Propylproline via 2D NMR: A Comparative Assignment Guide

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Compound of Interest

Compound Name: 2-propylproline

CAS No.: 637020-45-2

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Executive Summary

2-Propylproline (also known as

-propylproline) represents a class of conformationally constrained

-disubstituted amino acids critical for stabilizing peptide secondary structures (e.g.,

-helices) and inhibiting proteolytic degradation. However, its synthesis—often via the Seebach "self-reproduction of chirality" method—presents a unique analytical challenge: the quaternary

-carbon eliminates the characteristic H

proton, severing the standard scalar coupling networks used in peptide assignment.

This guide compares the efficacy of standard homonuclear 2D methods (COSY, TOCSY) against heteronuclear inverse-detection techniques (HSQC, HMBC) for resolving this structure. We provide a validated protocol for distinguishing the propyl side chain from the pyrrolidine ring, a common point of ambiguity in 1D

H NMR due to methylene overlap.

The Analytical Challenge: Quaternary Centers

In standard proline, the H

proton (approx. 4.0–4.5 ppm) serves as the "linchpin" connecting the ring spin system to the backbone nitrogen and carbonyl. In **2-propylproline**, this proton is replaced by a propyl group.

- The Consequence: The spin system is "broken" at the
-position.
- The Ambiguity: The propyl methylene protons (C1', C2') often overlap with the ring
and
protons in the 1.6–2.4 ppm region, making integration and splitting analysis in 1D NMR
unreliable for proving the substitution pattern.

Comparative Analysis of NMR Techniques

The following analysis evaluates which 2D experiments provide the necessary "performance" to resolve the structure.

Feature	COSY (Correlation Spectroscopy)	TOCSY (Total Correlation Spectroscopy)	HMBC (Heteronuclear Multiple Bond Correlation)	Verdict for 2-Propylproline
Spin System Identification	Traces immediate neighbors (). Good for identifying the methyl triplet.	Traces the entire continuous chain. Essential for separating the Propyl spin system from the Ring spin system.	N/A	TOCSY Wins: It clearly isolates the propyl chain (H1'-H2'-H3') from the ring (H-H-H).
Quaternary Connection	Fails: No H to couple to H or H1'.	Fails: Scalar coupling is blocked by the quaternary C.	Excels: Bridges the gap via and correlations from H and H1' to the quaternary C.	HMBC is Mandatory: The only method to definitively prove the propyl group is attached to C2.
Stereochemical Probe	Limited to coupling constants (puckering).	N/A	N/A	NOESY Required: To determine relative stereochemistry if diastereomers are possible.

Strategic Assignment Protocol

This protocol is designed to be self-validating. If the HMBC correlations described in Step 3 are missing, the structure is incorrect (e.g., N-alkylation or ring expansion has occurred).

Step 1: Isolate Spin Systems (TOCSY)

Use 1D TOCSY or 2D TOCSY (mixing time 60–80 ms) to identify two distinct networks.

- Network A (Propyl): A triplet at ~0.9 ppm (CH₃) correlates to a sextet ~1.3 ppm and a multiplet ~1.8 ppm.
- Network B (Ring): The downfield multiplet at ~3.4 ppm (H₂) correlates to the central methylenes (H₂, H₂).
- Validation: There should be zero cross-peaks between Network A and Network B in the TOCSY spectrum. If they correlate, the alkylation did not occur at the quaternary center (or mixing time is too long allowing transfer through carbonyl/N).

Step 2: The Carbon Anchor (HSQC)

Acquire a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3) to assign protonated carbons.

- Diagnostic: The C₁ will not appear in the HSQC.
- Ring C₁: Distinctive shift ~48 ppm (inverted phase in edited HSQC).
- Propyl Methyl: ~14 ppm (inverted).

Step 3: Bridging the Gap (HMBC)

This is the confirmation step. Optimize long-range delay for 8 Hz ().

- Target: Look for the quaternary Carbon signal in the carbon projection (expected ~70–72 ppm).
- The "Cross": You must observe correlations to this ~70 ppm carbon from:
 - Ring H
: (approx 2.0–2.3 ppm)
 - Propyl H1': (approx 1.6–1.9 ppm)
 - Ring H
: (Weak correlation possible)
- Validation: If the propyl H1' correlates to a CH signal (approx 60 ppm) instead of a quaternary C, you have isolated the starting material (Proline) or an isomer.

Expected Chemical Shift Data

Solvent: D

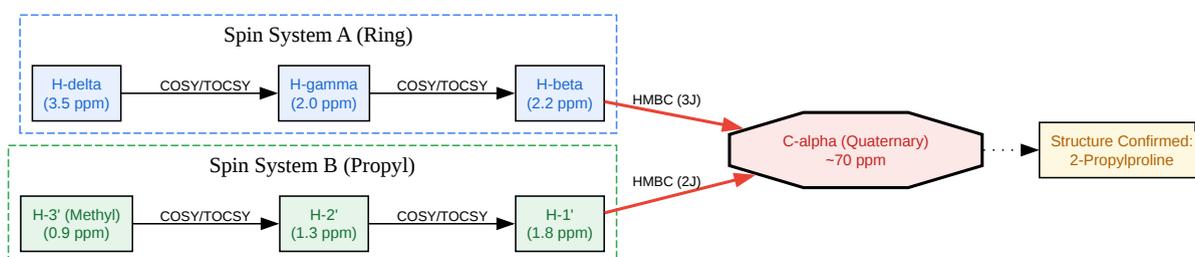
O (pH adjusted to ~7 for zwitterion) or CDCl

(for ester/protected forms).

Position	Atom	Approx. (ppm)	Approx. (ppm)	Multiplicity (HSQC)	Key HMBC Correlations (to this C)
(Quaternary)	C2	—	68.0 – 72.0	Quaternary	H , H1' (propyl)
(Ring)	CH	2.0 – 2.3	35.0 – 38.0	CH	H , H1'
(Ring)	CH	1.9 – 2.1	23.0 – 25.0	CH	H , H
(Ring)	CH	3.3 – 3.6	46.0 – 49.0	CH	H , H
1' (Propyl)	CH	1.6 – 1.9	38.0 – 41.0	CH	H , H2'
2' (Propyl)	CH	1.2 – 1.4	17.0 – 19.0	CH	H1', H3'
3' (Propyl)	CH	0.90	14.0 – 15.0	CH	H1', H2'
Carbonyl	C=O	—	175.0 – 180.0	Quaternary	H , H (weak)

Visualization of Assignment Logic

The following diagram illustrates the flow of logic required to confirm the structure, highlighting how the HMBC experiment bridges the two isolated spin systems identified by TOCSY.



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Figure 1: Assignment logic flow. TOCSY isolates the ring and chain systems; HMBC proves they are both attached to the same quaternary carbon.

Experimental Methodology

To ensure high-quality data for this specific small molecule:

- Sample Preparation: Dissolve 5–10 mg of the amino acid in 600

L of D

O. If the zwitterion solubility is poor, add 1 eq. of DCl or NaOD. Avoid DMSO-d₆ if possible, as the water peak often obscures the critical H

/H

region, though it is excellent for observing amide protons in peptides.

- Pulse Sequence Selection (Bruker/Varian standard):
 - HSQC: Use hsqcedet (multiplicity edited). This immediately distinguishes the CH (negative) from CH/CH (positive), helping separate the propyl methyl from any impurities.

- HMBC: Set cnst13 (J-coupling) to 8 Hz. For quaternary carbons, a slightly smaller J (6–7 Hz) can sometimes yield stronger cross-peaks if the standard 8 Hz fails.
- Processing: Apply Linear Prediction (LP) in the indirect dimension (F1) for the 2D experiments to improve resolution of the quaternary carbon signal without excessively long acquisition times.

References

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